molecular formula C18H14N2OS B2612362 9-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866866-27-5

9-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2612362
CAS No.: 866866-27-5
M. Wt: 306.38
InChI Key: QHWZUPDURLZFQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the chromeno[2,3-d]pyrimidine family, a privileged scaffold widely recognized for its diverse biological activities . While specific clinical data for this exact molecule may be limited, its core structure is a well-established building block for developing novel therapeutic agents. Researchers value this compound primarily for its potential in two key areas: as an antimicrobial agent and as an anticancer agent. Structural analogs, specifically chromeno[4,3-d]pyrimidine-2-thiones, have demonstrated measurable antibacterial and antifungal activity against sensitive strains of gram-negative (e.g., E. coli ) and gram-positive bacteria (e.g., S. aureus ), as well as C. albicans fungi . Furthermore, chromeno[2,3-d]pyrimidinone derivatives have shown promising in vitro and in vivo anticancer activity, particularly against aggressive triple-negative breast cancer (TNBC) cell lines. These compounds have been found to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis (programmed cell death) . The synthetic versatility of the pyrimidinethione core also makes this compound a valuable precursor or intermediate for synthesizing more complex fused heterocyclic systems, which can be screened for a range of other biological properties . This product is intended for research purposes in laboratory settings only. For Research Use Only. Not for use in diagnostic or therapeutic procedures, nor for human consumption.

Properties

IUPAC Name

9-methyl-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-11-6-5-9-13-10-14-17(21-15(11)13)19-16(20-18(14)22)12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWZUPDURLZFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and thionation using Lawesson’s reagent or phosphorus pentasulfide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

9-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects . The compound can also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The bioactivity of chromeno-pyrimidines is highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Chromeno-Pyrimidine Derivatives
Compound Name Substituents Synthesis Method Yield (%) Key Biological Activities Reference
Target Compound 9-methyl, 2-phenyl, 4-thione Catalyst-free three-component 94 Anticancer, antimicrobial
9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-... (8a) 2-chlorobenzylidene, 2-chlorophenyl, hydrazinyl Hydrazide cyclization N/A Antimicrobial (hypothesized)
7-chloro-2-(2-hydroxyphenyl)-... (BB74517) 7-chloro, 2-hydroxyphenyl, 4-thione Not specified N/A Antimicrobial (inferred)
5H-chromeno[2,3-d]pyrimidines (4c, 4e) Amino, cyano groups Microwave-assisted, solvent-free 85–93 Antibacterial, antioxidant
Pyrano[2,3-d]pyrimidines (4, 5, 7, 8) Naphtho-fused, thione/sulfanyl groups Enaminonitrile reactions N/A Antibacterial
Key Observations:

Substituent Impact on Activity: Electron-withdrawing groups (e.g., chloro in 8a and BB74517) enhance stability and antimicrobial activity but may reduce solubility . Amino and cyano groups (e.g., 4c, 4e) increase antioxidant activity due to radical scavenging capabilities .

Synthesis Efficiency :

  • Catalyst-free methods (target compound) offer greener syntheses with high yields (94%) compared to traditional catalyst-dependent routes .
  • Microwave-assisted synthesis (e.g., 4c, 4e) reduces reaction time but requires specialized equipment .

Molecular Docking and Structure-Activity Relationship (SAR)

  • Thione Group : The 4-thione moiety in the target compound forms hydrogen bonds with microbial enzymes, enhancing inhibitory effects .
  • Chlorophenyl vs. Phenyl : Chlorophenyl derivatives (8a) show stronger binding to bacterial DNA gyrase than phenyl-substituted analogs due to halogen-bonding interactions .
  • Methyl Group : The 9-methyl group in the target compound improves hydrophobic interactions in cancer target binding pockets .

Biological Activity

9-Methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H14N2S\text{C}_{17}\text{H}_{14}\text{N}_2\text{S}

This compound features a chromeno-pyrimidine backbone with a thione functional group that is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on thieno[2,3-d]pyrimidinones demonstrated notable antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for these compounds was determined to be effective against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
9-Methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4-thioneTBDTBD
Thieno[2,3-d]pyrimidinone 4c8E. coli
Thieno[2,3-d]pyrimidinone 5g16S. aureus

Anticancer Activity

Preliminary studies suggest that derivatives of chromeno-pyrimidines may possess anticancer properties. For instance, certain thieno[2,3-d]pyrimidines have shown inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The specific mechanisms through which this compound exerts its effects remain to be fully elucidated.

Case Study: Inhibition of Cancer Cell Lines
In vitro studies have been conducted on various cancer cell lines (e.g., HeLa and MCF7) using related compounds. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM for some derivatives .

Table 2: Anticancer Activity Data

Compound NameIC50 (µM)Cancer Cell Line
9-Methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4-thioneTBDTBD
Thieno[2,3-d]pyrimidinone derivative A15HeLa
Thieno[2,3-d]pyrimidinone derivative B20MCF7

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. For instance, the thione group may participate in redox reactions or chelation with metal ions that are critical for microbial growth or cancer cell survival.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related pyrimidine derivatives, compounds were found to be non-toxic at concentrations up to 200 µmol/L when assessed using hemolytic assays . Further studies are required to confirm the safety of 9-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4-thione specifically.

Q & A

Q. What experimental methods are recommended for optimizing the synthesis of 9-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione?

Microwave-assisted synthesis is a highly efficient method for this compound. Compared to conventional heating, microwave irradiation reduces reaction times (e.g., from hours to minutes) and improves yields by up to 75% under solvent-free or minimal solvent conditions. Key parameters include microwave power (300–600 W), temperature control (80–120°C), and solvent selection (e.g., ethanol or DCM). Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

A combination of techniques is essential:

  • 1H/13C NMR : To confirm the chromeno-pyrimidine scaffold and substituent positions (e.g., phenyl and methyl groups).
  • IR Spectroscopy : Identifies functional groups like C=S (thione, ~1150 cm⁻¹) and C=N (imine, ~1600 cm⁻¹).
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.
  • Melting Point Analysis : Consistency in melting points (>260°C in derivatives) indicates purity .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Protein kinase inhibition assays are recommended due to structural similarity to kinase-targeting compounds. Test against enzymes like CDK5, GSK3α/β, and Pim1 using ATP-competitive assays. IC50 values can be determined via fluorescence polarization or radiometric methods. Positive controls (e.g., staurosporine) and dose-response curves (0.1–100 µM) are critical for validating results .

Advanced Research Questions

Q. How can computational tools improve the design of derivatives with enhanced kinase inhibition?

Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO energies) to guide substituent modifications. Molecular docking (AutoDock/Vina) identifies binding interactions with kinase active sites (e.g., hinge region or allosteric pockets). Machine learning models trained on kinase inhibition datasets can prioritize derivatives for synthesis, reducing experimental workload by ~40% .

Q. How should researchers address contradictory results in kinase inhibition assays?

Contradictions may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Mitigation strategies include:

  • Standardizing Assay Protocols : Use consistent ATP levels (e.g., 10 µM) and enzyme batches.
  • Solubility Testing : Ensure compound solubility in DMSO/buffer mixtures (e.g., via dynamic light scattering).
  • Orthogonal Assays : Validate hits with thermal shift assays or cellular proliferation tests (e.g., MTT assays in cancer cell lines) .

Q. What strategies optimize solubility and bioavailability without compromising bioactivity?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to improve aqueous solubility.
  • Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates.
  • Nanoparticle Encapsulation : Polymeric nanoparticles (PLGA/PEG) can increase plasma half-life by 2–3× .

Q. How can reaction path search methods accelerate the development of novel derivatives?

Transition state calculations (e.g., NEB method) identify low-energy pathways for ring closure or substituent addition. Automated workflows (e.g., CRN, Chemoton) explore reaction networks, prioritizing routes with minimal byproducts. Feedback loops integrating experimental data (e.g., failed reactions) refine computational models, reducing development time by 50% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.